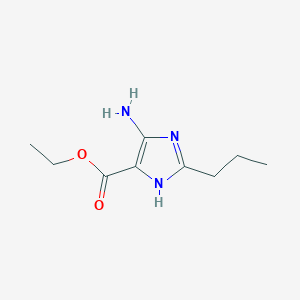

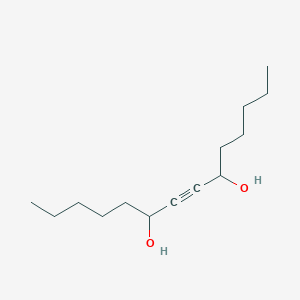

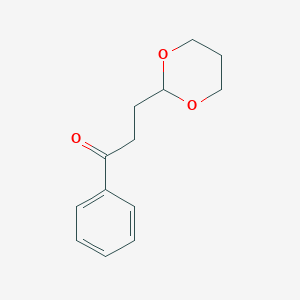

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide

Descripción general

Descripción

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide is a chemical compound with potential interest in various fields of chemistry and biology due to its unique structural features. Its synthesis, structural characterization, and analysis of physical and chemical properties are crucial for understanding its reactivity and potential applications.

Synthesis Analysis

The synthesis of similar compounds involves reactions that can be enhanced by microwave irradiation, leading to the formation of desired products through efficient cyclization processes. For example, the microwave-assisted synthesis of related thiadiazoles and triazoles derived from carbohydrazide precursors showcases the relevance of utilizing advanced synthesis techniques for such compounds (Dengale et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide has been elucidated using single-crystal X-ray diffraction, revealing details about their crystal packing and intermolecular interactions. Such studies are essential for understanding the spatial arrangement and potential reactivity of these molecules (Jasinski et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds within this class often involves interactions with nucleophiles or electrophiles, leading to various derivatives with potential biological activities. The formation of these derivatives through reactions such as cyclization, substitution, and rearrangement highlights the versatility and reactivity of the core structure (Ilkin et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, can be inferred from related compounds' structural and synthesis analyses. These properties are crucial for determining the compound's stability, formulation potential, and application in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by the compound's functional groups and molecular structure. Studies on similar compounds provide insights into their potential chemical behavior, reactivity patterns, and interactions with biological targets (Kariuki et al., 2022).

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) based compounds have been highlighted for their use in developing chemosensors for detecting a range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underscoring the utility of related oxazole derivatives in analytical chemistry and environmental monitoring P. Roy, 2021.

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the importance of fluorinated and brominated derivatives in pharmaceutical manufacturing. This underscores the relevance of chloro-fluoro oxazole derivatives in synthesizing key pharmaceutical ingredients Yanan Qiu et al., 2009.

Chemical and Biological Properties of Azoles

A comprehensive review of 4-phosphorylated 1,3-azoles, including oxazoles, highlighted their synthesis methods and diverse chemical and biological properties. These compounds exhibit various biological activities, demonstrating the therapeutic potential of oxazole derivatives in developing new drugs with insectoacaricidal, anti-blastic, sugar-lowering, and other activities E. Abdurakhmanova et al., 2018.

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including oxazole derivatives, have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. This highlights the potential of oxazole compounds in developing diagnostic tools for neurodegenerative diseases A. Nordberg, 2007.

Scintillation Properties

Research into plastic scintillators based on polymethyl methacrylate, incorporating oxazole derivatives as luminescent dyes, demonstrates the application of such compounds in developing materials with specific optical properties, useful in radiation detection and optical devices V. N. Salimgareeva et al., 2005.

Propiedades

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDCXVWPXBITNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

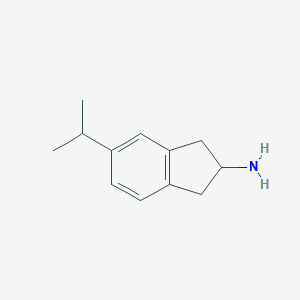

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381719 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

CAS RN |

175204-42-9 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)